4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-2-quinolinol
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Overview
Description
4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-2-quinolinol is a heterocyclic compound that features both an oxadiazole and a quinolinol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-2-quinolinol typically involves the formation of the oxadiazole ring followed by its attachment to the quinolinol moiety. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under cyclodehydration conditions to form the oxadiazole ring . The quinolinol moiety can be introduced through various coupling reactions, such as Suzuki or Heck coupling, depending on the specific substituents required .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-2-quinolinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-2-quinolinol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-2-quinolinol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer . The compound can also interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and quinolinol-based molecules. Examples include:
- 1,2,4-Oxadiazole derivatives with different substituents on the phenyl ring .
- Quinolinol derivatives with various functional groups attached to the quinoline ring .
Uniqueness
What sets 4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-2-quinolinol apart is its unique combination of the oxadiazole and quinolinol moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H11N3O2 |
---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C17H11N3O2/c21-15-10-13(12-8-4-5-9-14(12)18-15)17-19-16(20-22-17)11-6-2-1-3-7-11/h1-10H,(H,18,21) |
InChI Key |
ANTLMLJSRUEWEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
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